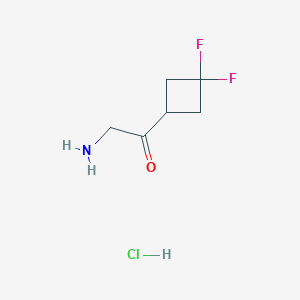

1-(4-fluoro-2-methoxy-5-nitrophenyl)ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Fluoro-2-methoxy-5-nitrophenyl)ethan-1-one, also known as FMNO, is a highly reactive organic compound that has been widely used in scientific research. It is a nitro-containing compound, which means that it is composed of a nitro group and an organic group. FMNO is used in a variety of research applications, including in organic synthesis, as a biochemical reagent, and as a drug delivery agent.

Wissenschaftliche Forschungsanwendungen

Molecular Structure Analysis

Research on similar compounds, such as 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde, has focused on molecular structure analysis, revealing planar and parallel benzaldehyde and nitroaniline fragments linked through an ethylene bridge. This type of analysis is crucial for understanding the chemical properties and potential applications of 1-(4-fluoro-2-methoxy-5-nitrophenyl)ethan-1-one (Clegg et al., 1999).

Synthesis and Characterization

The synthesis and characterization of compounds with similar structures, like (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime, involve techniques such as nuclear magnetic resonance spectroscopy and single-crystal X-ray analysis. These methods are critical for the development of new compounds and derivatives (Abdel-Wahab et al., 2023).

Catalytic Applications

Studies like the hydrogenation of 1-methoxy-2,4-(nitrophenyl)-ethane to 1-methoxy-2,4-(aminophenyl)-ethane over Pd/C catalysts can provide insights into the catalytic properties of related compounds. Such research is essential for understanding the reaction mechanisms and optimizing catalyst performance (Glavanović & Zrnčević, 1999).

Photoreactive Properties

Compounds like 4-Nitrophenyl ethers, which are structurally similar, have been studied for their high-yield photoreactivity in protein crosslinking and affinity labeling. This kind of research is significant for biomedical applications, especially in the context of targeted drug delivery and molecular biology (Jelenc et al., 1978).

Photochemical Cleavage

Research on compounds like 1-piperidino-2-(2-methoxy-4-nitrophenoxy)ethane can reveal details about the photochemical cleavage process, which is important in understanding the behavior of photoreactive compounds in various chemical environments (González-Blanco et al., 1997).

Liquid Crystal Synthesis

The synthesis of liquid crystalline polyethers based on conformational isomerism, involving compounds like 1-(4-hydroxyphenyl)-2-(2-r-4-hydroxyphenyl) ethane, provides insights into the development of advanced materials with specific optical and electronic properties (Percec & Zuber, 1992).

Charge Density Analysis

Charge density analysis in compounds like 1-(2-hydroxy-5-nitrophenyl)ethanone can offer valuable information on hydrogen bonding motifs and molecular interactions, which is crucial for the design of novel materials and drugs (Hibbs et al., 2003).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-fluoro-2-methoxy-5-nitrophenyl)ethan-1-one involves the conversion of 4-fluoro-2-methoxy-5-nitrobenzene to the corresponding acid, followed by esterification and subsequent reduction to the ketone.", "Starting Materials": [ "4-fluoro-2-methoxy-5-nitrobenzene", "Sodium hydroxide", "Sulfuric acid", "Ethanol", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Conversion of 4-fluoro-2-methoxy-5-nitrobenzene to the corresponding acid using sodium hydroxide and sulfuric acid", "Step 2: Esterification of the acid with ethanol using sulfuric acid as a catalyst", "Step 3: Reduction of the ester to the alcohol using sodium borohydride in acetic acid", "Step 4: Oxidation of the alcohol to the ketone using hydrochloric acid and sodium chloride", "Step 5: Purification of the product by recrystallization from ethanol and water" ] } | |

CAS-Nummer |

1033716-79-8 |

Produktname |

1-(4-fluoro-2-methoxy-5-nitrophenyl)ethan-1-one |

Molekularformel |

C9H8FNO4 |

Molekulargewicht |

213.2 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.